6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide
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Description
6-fluoro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide, also known as FHQ, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In
Scientific Research Applications
Selective Kinase Inhibitors
Quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, optimized from high-throughput screening hits, demonstrate efficacy in disease models and possess suitable properties for oral administration. Their ability to inhibit ATM kinase activity suggests potential applications in cancer therapy, especially in combination with DNA damage-inducing agents (Degorce et al., 2016).
Antibacterial Agents
Quinoline derivatives have shown significant antibacterial activity, with some compounds displaying enhanced effectiveness against both gram-positive and gram-negative bacteria compared to traditional antibacterial agents. The synthesis and optimization of these compounds reveal their potential as high broad-spectrum antibacterial agents, offering new avenues for antibiotic development (Stefancich et al., 1985).
Fluorescent Chemosensors
Quinoline derivatives have been developed as highly selective chemosensors for Zn2+ ions, demonstrating significant fluorescence enhancement upon Zn2+ binding. These sensors can detect Zn2+ in living cells and aqueous solutions, supporting their use in biological and environmental monitoring. The detailed mechanism supported by theoretical calculations highlights their potential for practical applications in detecting and quantifying Zn2+ concentrations (Park et al., 2015).
Novel Therapeutic Agents
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity, demonstrating significant anticancer potential. These compounds, synthesized using microwave irradiation, showed potent activity against various carcinoma cell lines, suggesting their promise as novel anticancer agents. The apoptotic DNA fragmentation and molecular docking studies further support their mechanism of action, offering insights into their potential therapeutic applications (Bhatt et al., 2015).
properties
IUPAC Name |
6-fluoro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-3-4-13-11(6-9)14(20)12(8-18-13)15(21)19-10-2-1-5-17-7-10/h1-8H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGPYQEOJKUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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